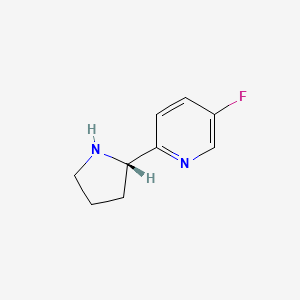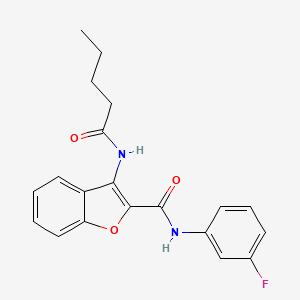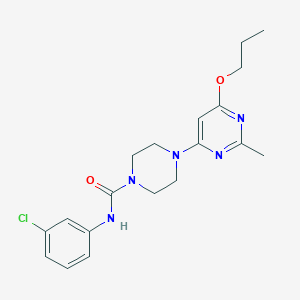amine CAS No. 1163730-02-6](/img/structure/B2437850.png)
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine, also known as BSF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of enzymes involved in cell proliferation and survival. Its antiviral activity may be due to its ability to interfere with the replication of viral RNA. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viral RNA, and inhibit the production of pro-inflammatory cytokines. Additionally, [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been found to have an effect on the expression of genes involved in cell proliferation and survival.
実験室実験の利点と制限
The advantages of using [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine in lab experiments include its ability to exhibit a range of biological activities, making it a potentially useful compound for studying various diseases and conditions. Additionally, its synthesis method is relatively straightforward and can be easily scaled up for larger quantities. The limitations of using [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
Future research on [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment of various diseases and conditions. Additionally, studies could be conducted to investigate the potential toxicity of [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine and to identify any potential side effects. Further research could also focus on developing more efficient synthesis methods for [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine, as well as exploring its potential use as a starting material for the synthesis of other compounds with biological activity.
合成法
The synthesis of [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine involves the reaction between 5-bromo-2-propoxyaniline and 2-furylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.
科学的研究の応用
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral activity against a range of viruses, including HIV, hepatitis C, and influenza. Additionally, [(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-2-7-20-13-6-5-11(15)9-14(13)21(17,18)16-10-12-4-3-8-19-12/h3-6,8-9,16H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMFIPODDRPHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-propoxyphenyl)sulfonyl](2-furylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-](/img/structure/B2437769.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)
![(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2437774.png)


![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)
![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2437783.png)

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)

